molecular formula C15H11Cl3N2O4 B11092339 Ethyl 4-(1,3-benzodioxol-5-ylamino)-2,5,6-trichloropyridine-3-carboxylate

Ethyl 4-(1,3-benzodioxol-5-ylamino)-2,5,6-trichloropyridine-3-carboxylate

Cat. No.: B11092339
M. Wt: 389.6 g/mol
InChI Key: RBQQVOXNFNVWJY-UHFFFAOYSA-N
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Description

ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in many bioactive molecules, and a trichloronicotinate group, which adds to its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE involves its interaction with specific molecular targets. For instance, in anticancer applications, it may bind to tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can also interact with various enzymes, modulating their activity and affecting biochemical pathways.

Comparison with Similar Compounds

ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE can be compared with other benzodioxole-containing compounds such as:

    1-(1,3-Benzodioxol-5-yl)-2-nitropropene: Known for its psychoactive properties.

    Piperine: An alkaloid responsible for the pungency of black pepper, with various pharmacological effects.

    Sesamol: A natural organic compound with antioxidant properties.

What sets ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE apart is its trichloronicotinate group, which enhances its reactivity and potential for diverse chemical modifications .

Properties

Molecular Formula

C15H11Cl3N2O4

Molecular Weight

389.6 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylamino)-2,5,6-trichloropyridine-3-carboxylate

InChI

InChI=1S/C15H11Cl3N2O4/c1-2-22-15(21)10-12(11(16)14(18)20-13(10)17)19-7-3-4-8-9(5-7)24-6-23-8/h3-5H,2,6H2,1H3,(H,19,20)

InChI Key

RBQQVOXNFNVWJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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